![molecular formula C20H12ClF6NO3S B3028133 GPR120 agonist 4x CAS No. 1628448-77-0](/img/structure/B3028133.png)
GPR120 agonist 4x
Overview
Description
GPR120 agonist 4x is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research. In We will also discuss future directions for research on this compound.
Scientific Research Applications
GPR120 and Metabolic Diseases
GPR120 agonists, including 4x, have shown promise as potential treatments for metabolic diseases such as obesity, type 2 diabetes mellitus, and cardiovascular disease. They exert beneficial effects on metabolic health through various mechanisms, including regulating adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis (Cornall, Mathai, Hryciw, & McAinch, 2014).
GPR120 Agonist Discovery and Development
Several studies have focused on the discovery and development of GPR120 agonists. For instance, the identification of GPR120-selective agonists derived from PPARgamma agonists has provided a foundation for new therapeutic agents (Suzuki et al., 2008). The discovery of potent and selective GPR120 agonists, including 4x, has further advanced the field. These agonists have shown promise in improving glucose tolerance and insulin sensitivity in animal models (Zhang et al., 2017).
Therapeutic Applications in Diabetes
GPR120 agonists are being explored for their therapeutic potential in type 2 diabetes mellitus (T2DM). They act by enhancing insulin sensitivity, exerting anti-inflammatory effects, and improving glucose homeostasis. The development of GPR120 agonists as antidiabetic drugs is an area of active research (Carullo et al., 2021).
Novel Agonists and Therapeutic Potential
Research has led to the discovery of novel GPR120 agonists, such as spirocyclic agonists, which have shown efficacy in improving insulin resistance and other metabolic parameters in diet-induced obese (DIO) mice (Cox et al., 2017). Additionally, GPR120-selective agonists have demonstrated potential in reducing chronic inflammation and improving insulin resistance (Oh et al., 2014).
GPR120 Agonism and Drug Discovery
The field of GPR120 agonism is growing, with patents and research focusing on the discovery of new chemotypes and their application in treating various diseases, including metabolic disorders and inflammation (Formicola et al., 2015). This highlights the growing interest in GPR120 as a drug target and its potential in various therapeutic areas.
Future Directions
properties
IUPAC Name |
3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHZRYVUSVFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GPR120 agonist 4x |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.